14S-Hdha
Overview
Description
(14S)-HDoHE is a 14-HDoHE in which the stereocentre at position 14 has S-configuration. It is a conjugate acid of a (14S)-HDoHE(1-). It is an enantiomer of a (14R)-HDoHE.
Mechanism of Action
Target of Action
14S-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) processing of docosahexaenoic acid (DHA) . It is a precursor to the pro-resolving mediator maresin 1 . The primary targets of this compound are the lipoxygenase enzymes, specifically 12-LO and 15-LO .
Mode of Action
This compound interacts with its targets, the 12-LO and 15-LO enzymes, through a process known as lipoxygenation . This interaction results in the formation of this compound from DHA . The this compound then serves as a precursor to the pro-resolving mediator maresin 1 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the lipoxygenase pathway . This pathway is activated by the interaction of this compound with the 12-LO and 15-LO enzymes . The downstream effects of this pathway include the production of maresin 1, a pro-resolving mediator .
Result of Action
The result of this compound’s action is the production of maresin 1, a pro-resolving mediator . Maresin 1 has potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of healing .
Biochemical Analysis
Biochemical Properties
14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
14S-Hydroxy-docosahexaenoic acid (14S-Hdha) is a bioactive lipid derived from docosahexaenoic acid (DHA), known for its significant role in inflammation resolution and tissue healing. This compound is part of a broader class of specialized pro-resolving mediators (SPMs) that are crucial for the resolution of inflammation and promotion of wound healing. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.
Formation and Structure
This compound is formed through the enzymatic oxidation of DHA, primarily by lipoxygenases and cytochrome P450 enzymes. The biosynthesis pathway involves several intermediates, including 14S-hydroxy-DHA, which can further undergo transformations to yield various stereoisomers such as 14S,21R-dihydroxy-DHA (14S,21R-diHDHA) and 14R,21R-diHDHA. The production of these metabolites occurs predominantly in macrophages during inflammatory responses, indicating their role in immune modulation and tissue repair .
The biological activity of this compound is primarily attributed to its anti-inflammatory properties and its ability to promote wound healing. Key mechanisms include:
- Modulation of Inflammatory Responses : this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and fibroblasts. This modulation helps to shift the balance from an inflammatory state to a resolving state .
- Promotion of Wound Healing : Studies indicate that this compound enhances wound closure by promoting re-epithelialization, granulation tissue formation, and angiogenesis. In murine models, treatment with this compound resulted in improved healing outcomes compared to controls .
- Cellular Effects : The compound influences various cell types involved in wound healing:
Research Findings
Several studies have investigated the biological activity of this compound:
Case Studies
- Diabetic Wound Healing : In a controlled study involving diabetic mice, administration of this compound significantly improved healing rates compared to untreated controls. Histological analysis revealed enhanced granulation tissue formation and reduced inflammatory cell infiltration .
- Oral Wound Healing : Research focused on oral mucosal wounds showed that topical application of this compound led to faster recovery times and reduced pain levels in patients undergoing dental procedures. The compound's ability to modulate local inflammation was crucial for these outcomes .
Properties
IUPAC Name |
(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-OUKOMXQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348022 | |
Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-37-3 | |
Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.